N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes a chloro-substituted phenyl ring, a dihydropyrimidinone moiety, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 5-chloro-2-methylbenzoic acid, ethyl acetoacetate, and urea.
Step 1: Condensation of 5-chloro-2-methylbenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Step 2: Cyclization of the intermediate with urea under acidic conditions to form the dihydropyrimidinone ring.
Step 3: Acetylation of the resulting compound with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalysts: Use of specific catalysts to improve reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the dihydropyrimidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: Exploration of its properties for use in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(4-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxo-1,2-dihydropyrimidin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is unique due to the presence of both ethyl and methyl groups on the dihydropyrimidinone ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-4-13-8-16(22)20(11(3)18-13)9-15(21)19-14-7-12(17)6-5-10(14)2/h5-8H,4,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEPCKOIADNKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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